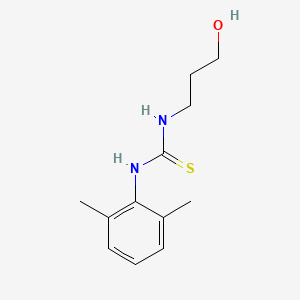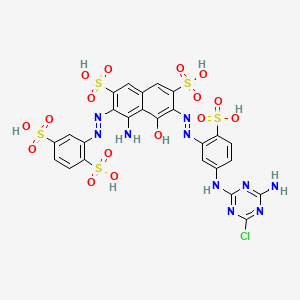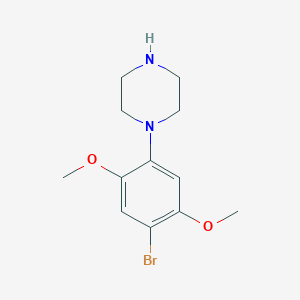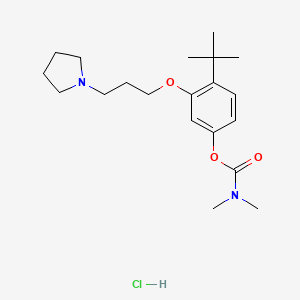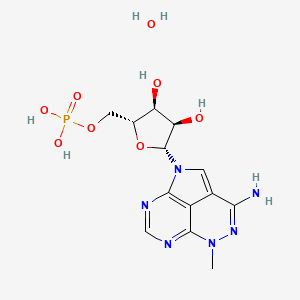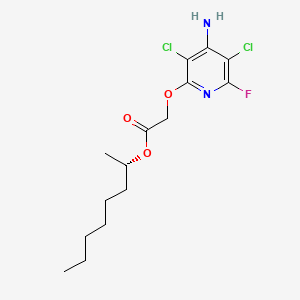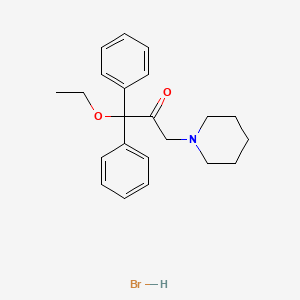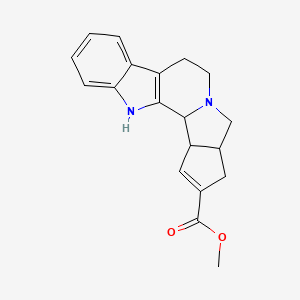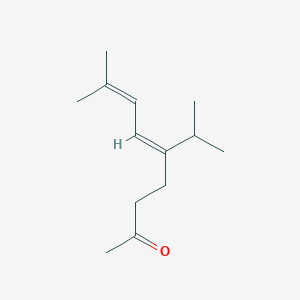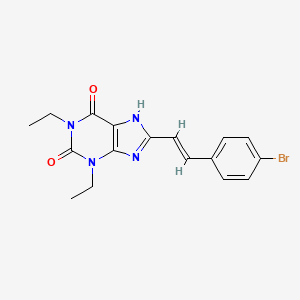
4,4'-Oxybis(dimethylsilylene)bis(trimethylene)bis(4-methylmorpholinium) diiodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-Oxybis(dimethylsilylene)bis(trimethylene)bis(4-methylmorpholinium) diiodide is a chemical compound with the molecular formula C20H46N2O3Si2.2I and a molecular weight of 672.66 g/mol This compound is known for its unique structure, which includes two morpholinium groups connected by an oxybis(dimethylsilylene) bridge
Méthodes De Préparation
The synthesis of 4,4’-Oxybis(dimethylsilylene)bis(trimethylene)bis(4-methylmorpholinium) diiodide involves several steps. One common method includes the reaction of 4-methylmorpholine with a dimethylsilylene compound under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions. The final product is purified through crystallization or chromatography to obtain a high-purity compound .
Analyse Des Réactions Chimiques
4,4’-Oxybis(dimethylsilylene)bis(trimethylene)bis(4-methylmorpholinium) diiodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where one or more functional groups are replaced by other groups.
Applications De Recherche Scientifique
4,4’-Oxybis(dimethylsilylene)bis(trimethylene)bis(4-methylmorpholinium) diiodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a component in certain industrial processes
Mécanisme D'action
The mechanism of action of 4,4’-Oxybis(dimethylsilylene)bis(trimethylene)bis(4-methylmorpholinium) diiodide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to influence cellular processes such as signal transduction and gene expression .
Comparaison Avec Des Composés Similaires
4,4’-Oxybis(dimethylsilylene)bis(trimethylene)bis(4-methylmorpholinium) diiodide can be compared with other similar compounds, such as:
4,4’-Oxybis(benzoic acid): This compound has a similar oxybis structure but differs in its functional groups and applications.
4,4’-Methylenebis(phenyl isocyanate): Known for its use in polyurethane production, it shares some structural similarities but has different chemical properties and uses.
4,4’-Oxybis(methylene)bis(1,3-dioxolane): This compound has a similar backbone but is used in different industrial applications.
These comparisons highlight the unique structure and versatile applications of 4,4’-Oxybis(dimethylsilylene)bis(trimethylene)bis(4-methylmorpholinium) diiodide.
Propriétés
Numéro CAS |
84584-49-6 |
|---|---|
Formule moléculaire |
C20H46I2N2O3Si2 |
Poids moléculaire |
672.6 g/mol |
Nom IUPAC |
[dimethyl-[3-(4-methylmorpholin-4-ium-4-yl)propyl]silyl]oxy-dimethyl-[3-(4-methylmorpholin-4-ium-4-yl)propyl]silane;diiodide |
InChI |
InChI=1S/C20H46N2O3Si2.2HI/c1-21(11-15-23-16-12-21)9-7-19-26(3,4)25-27(5,6)20-8-10-22(2)13-17-24-18-14-22;;/h7-20H2,1-6H3;2*1H/q+2;;/p-2 |
Clé InChI |
KNJPDYHKSBJXHO-UHFFFAOYSA-L |
SMILES canonique |
C[N+]1(CCOCC1)CCC[Si](C)(C)O[Si](C)(C)CCC[N+]2(CCOCC2)C.[I-].[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


